

A Comparative Guide to the Mechanosensitive Properties of DEG/ENaC Channels

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily encompasses a diverse group of ion channels crucial for various physiological processes, including mechanosensation. These channels are implicated in touch and pain perception, proprioception, and the regulation of blood pressure. Understanding the distinct mechanosensitive properties of different DEG/ENaC channels is paramount for elucidating their specific roles in health and disease and for the development of targeted therapeutics. This guide provides an objective comparison of the mechanosensitive characteristics of key DEG/ENaC channels, supported by experimental data and detailed methodologies.

Quantitative Comparison of Mechanosensitive Properties

The following table summarizes the key quantitative parameters that define the mechanosensitive properties of various DEG/ENaC channels. These channels are found in different organisms and tissues, contributing to a range of mechanosensory functions.



Channel Subunit(s	Organism /Tissue	Single- Channel Conducta nce (pS)	lon Selectivit y (PNa/PK)	Gating Kinetics	Mechanic al Stimulus Threshol d	Amiloride Sensitivit y (IC50)
MEC- 4/MEC-10	C. elegans touch receptor neurons	Not precisely determined	Na+ selective[1]	Rapidly activating[2]	Low threshold (gentle touch)	Micromolar range[3]
DEG-1	C. elegans nociceptors	Not precisely determined	Na+ selective[1]	-	High threshold (harsh touch)	-
UNC-8	C. elegans motor neurons	Not precisely determined	Na+ selective	-	Stretch	~8-fold less sensitive than MEC- 4d
ASIC1a	Mammalia n neurons	18-23[4]	~10[5]	Rapid activation and desensitiza tion[4]	Not directly mechanos ensitive, but modulates mechanos ensation	>100 μM
ASIC2a	Mammalia n neurons	~18[4]	-	Slow and partial desensitiza tion[4]	Modulates mechanos ensation	>100 μM
ASIC3	Mammalia n sensory neurons	~20[4]	-	Rapid activation and desensitiza tion[4]	Modulates mechanos ensation	>100 μM

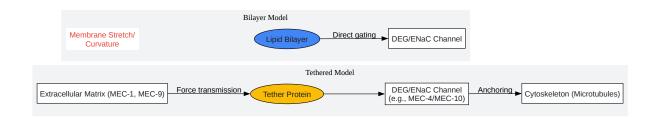


αβγENaC	Mammalia n epithelial cells	4-5 (in native tissue), ~40 (reconstitut ed bovine α)	Highly Na+ selective (>100)	Constitutiv ely active, modulated by shear stress	Shear stress (~0.2 dynes/cm²) [6][7]	~0.1-0.5 μΜ[8]
δβγΕΝαC	Human neurons, epithelia	-	Na+ selective	Constitutiv ely active, less responsive to shear stress	Higher shear stress than αβγΕΝαC[~2.6 µM[8]

Note: A hyphen (-) indicates that specific quantitative data was not readily available in the surveyed literature. The mechanosensitivity of ASICs is complex; they are primarily protongated but are involved in mechanosensory processes, and direct mechanical gating is still under investigation.

Signaling Pathways and Gating Mechanisms

The activation of DEG/ENaC channels by mechanical stimuli is thought to occur through two primary models: the "tethered model" and the "bilayer model."





Click to download full resolution via product page

Fig. 1: Models of mechanosensitive gating for DEG/ENaC channels.

In the tethered model, the channel is physically linked to the extracellular matrix (ECM) and/or the intracellular cytoskeleton. Mechanical force applied to these structures is transmitted to the channel, causing it to open. This model is well-supported for the C. elegans touch receptor neurons, where proteins like MEC-1 and MEC-9 in the ECM are thought to act as tethers for the MEC-4/MEC-10 channel complex[9].

In the bilayer model, the channel is directly sensitive to changes in the physical state of the lipid bilayer, such as membrane tension or curvature. This mechanism is thought to be relevant for channels that are not part of large protein complexes.

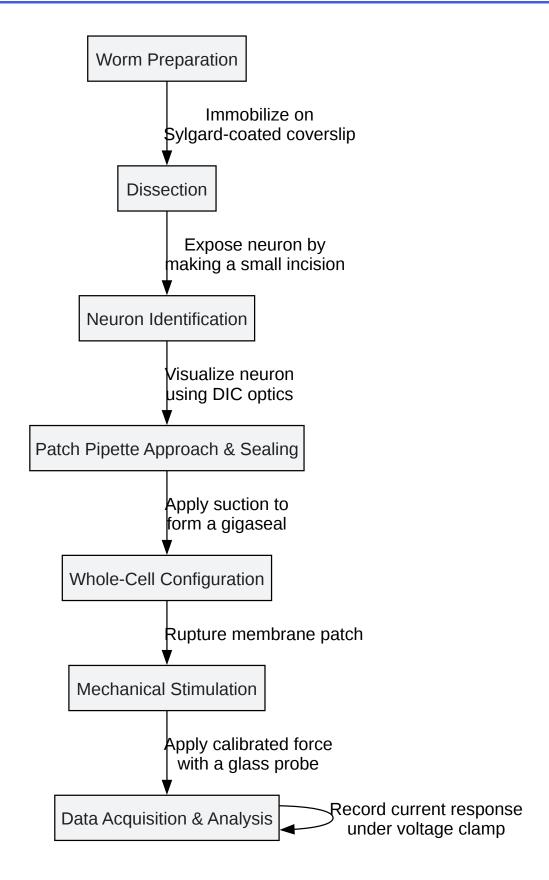
Experimental Protocols

Precise measurement of mechanosensitive channel properties requires specialized electrophysiological techniques. Below are detailed workflows for two common experimental paradigms.

Protocol 1: In Vivo Whole-Cell Patch-Clamp of C. elegans Touch Receptor Neurons

This protocol allows for the direct recording of mechanoreceptor currents (MRCs) from identified neurons in a living animal.





Click to download full resolution via product page

Fig. 2: Workflow for in vivo patch-clamp recording from *C. elegans* neurons.



Methodology:

- Worm Preparation: Anesthetize young adult C. elegans and immobilize them on a Sylgardcoated coverslip using cyanoacrylate glue[10][11].
- Dissection: Using a sharp glass needle, make a small incision in the cuticle to expose the desired touch receptor neuron (e.g., ALM or PLM)[10][11].
- Neuron Identification: Identify the neuron based on its position and morphology using differential interference contrast (DIC) microscopy.
- Electrophysiology:
 - Pipette Solution (Internal): (in mM) 120 KCl, 20 KOH, 4 MgCl₂, 5 EGTA, 5 TES, 36 sucrose (pH 7.2).
 - Bath Solution (External): (in mM) 145 NaCl, 5 KCl, 1 CaCl₂, 5 MgCl₂, 10 HEPES, 10 glucose (pH 7.2).
 - \circ Approach the neuron with a fire-polished borosilicate glass pipette (resistance 5-10 M Ω) filled with internal solution.
 - Apply gentle suction to form a high-resistance seal (>1 G Ω) with the cell membrane.
 - Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
- Mechanical Stimulation:
 - \circ Position a fire-polished glass probe (tip diameter ~2 μ m) driven by a piezoelectric actuator near the neuron.
 - Apply a series of calibrated mechanical steps of varying displacement and velocity to the worm's body near the neuron's receptive field.
- Data Acquisition:

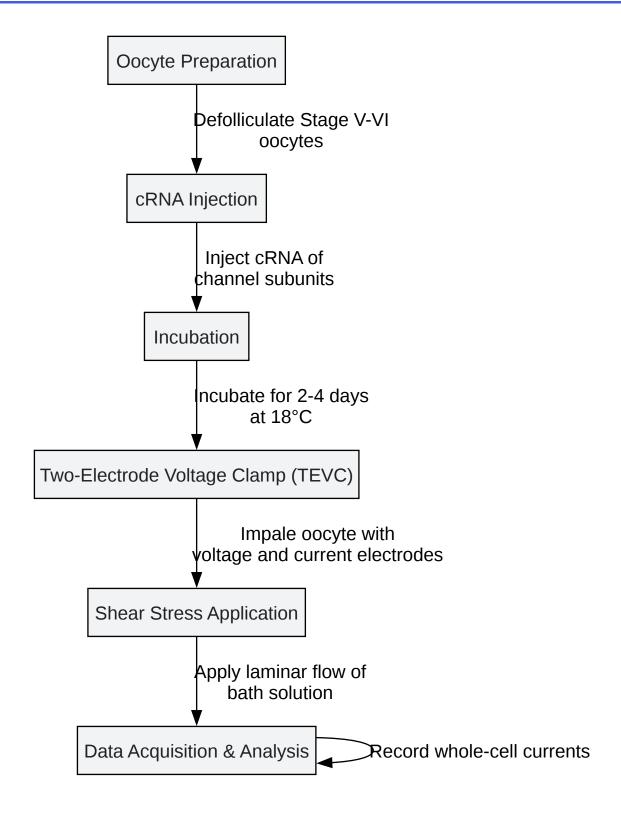


- Record membrane currents in the voltage-clamp mode, holding the membrane potential at
 -60 mV.
- Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.
- Data Analysis:
 - Measure the peak amplitude, latency, and kinetics (activation and inactivation time constants) of the mechanoreceptor currents.
 - Construct current-voltage (I-V) relationships by applying voltage steps during mechanical stimulation to determine the reversal potential and infer ion selectivity.

Protocol 2: Measuring Shear Stress-Induced Currents in Xenopus Oocytes

This heterologous expression system is widely used to study the function of ion channels in a controlled environment.





Click to download full resolution via product page

Fig. 3: Workflow for measuring shear stress responses in *Xenopus* oocytes.

Methodology:



- Oocyte Preparation: Surgically harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.
- cRNA Injection: Inject oocytes with cRNA encoding the DEG/ENaC subunits of interest (e.g., α, β, and γ ENaC)[6][12].
- Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.
- Electrophysiology (TEVC):
 - Bath Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4).
 - Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current) filled with 3 M KCI.
 - Clamp the oocyte membrane potential at a holding potential of -60 mV.
- Shear Stress Application:
 - Position a perfusion pipette with a defined inner diameter at a fixed distance and angle from the oocyte.
 - Apply a controlled laminar flow of the bath solution over the oocyte surface to generate a specific shear stress (e.g., 0.2 dynes/cm²)[6][7].
- Data Acquisition:
 - Record the whole-cell current before, during, and after the application of shear stress.
 - To isolate the ENaC-mediated current, apply the blocker amiloride at the end of the experiment.
- Data Analysis:
 - Calculate the change in amiloride-sensitive current induced by shear stress.



 Determine the time course of activation and deactivation of the current in response to the flow.

Conclusion

The DEG/ENaC superfamily of ion channels exhibits a remarkable diversity in their mechanosensitive properties, reflecting their specialized roles in different physiological contexts. While channels like MEC-4/MEC-10 in C. elegans are bona fide mechanotransducers for gentle touch, others like ASICs and ENaCs appear to have more modulatory roles in mechanosensation, often being gated by other stimuli but influenced by mechanical forces. The continued application of advanced electrophysiological and imaging techniques will be crucial to further dissect the intricate mechanisms of mechanotransduction by these important channels and to pave the way for novel therapeutic interventions targeting mechanosensory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DEG/ENaC but not TRP channels are the major mechanoelectrical transduction channels in a C. elegans nociceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEC-4 DEG/ENaC channel of Caenorhabditis elegans touch receptor neurons transduces mechanical signals PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single Channel Properties of Rat Acid—sensitive Ion Channel-1α, -2a, and -3 Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shear force sensing of epithelial Na+ channel (ENaC) relies on N-glycosylated asparagines in the palm and knuckle domains of αENaC PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]



- 8. medchemexpress.com [medchemexpress.com]
- 9. Discoveries in structure and physiology of mechanically activated ion channels PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Electrophysiological recordings from the neuromuscular junction of C. elegans WormBook NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Expression and Analysis of Flow-regulated Ion Channels in Xenopus Oocytes [bio-protocol.org]
- To cite this document: BenchChem. [A Comparative Guide to the Mechanosensitive Properties of DEG/ENaC Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624192#comparing-the-mechanosensitive-properties-of-different-deg-enac-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com